molecular formula C16H13ClN2OS B11498269 N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11498269
M. Wt: 316.8 g/mol
InChI Key: HHUXWJLSXMWLKC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde in the presence of a thiazole-forming reagent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of the amine and aldehyde with a thioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the methoxy group on the phenyl ring.

    N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the chloro group on the phenyl ring.

    N-(4-chlorophenyl)-4-(4-hydroxyphenyl)-1,3-thiazol-2-amine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both chloro and methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13ClN2OS/c1-20-14-8-2-11(3-9-14)15-10-21-16(19-15)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)

InChI Key

HHUXWJLSXMWLKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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